methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate
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Overview
Description
Methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate typically involves the chlorination of a pyridazine precursor. One common method includes the reaction of 3,6-dimethylpyridazine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting 3-chloro-5,6-dimethylpyridazine is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The methyl groups can be oxidized to carboxylic acids or reduced to alkanes.
Coupling reactions: The compound can participate in cross-coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic substitution: Substituted pyridazines with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alkanes or alcohols.
Scientific Research Applications
Methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The compound’s chlorine and ester groups can interact with active sites or binding pockets of target proteins, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-methylpyridazine: Shares the pyridazine core but lacks the ester group, leading to different reactivity and applications.
5,6-dimethylpyridazine-3-carboxylate:
Uniqueness
Methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate is unique due to the combination of its chlorine and ester functional groups, which confer specific reactivity and make it a versatile intermediate in organic synthesis
Properties
IUPAC Name |
methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-4-5(2)10-11-7(9)6(4)8(12)13-3/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJFCCWCHCZMJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C(=O)OC)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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